![molecular formula C15H13Cl2NO2S B2748851 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide CAS No. 339107-21-0](/img/structure/B2748851.png)
2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural and Binding Affinity Studies
2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) and its analogs have been extensively studied for their unique binding affinity to the dopamine transporter (DAT) compared to cocaine, indicating potential for the treatment of psychostimulant abuse. Substitutions on the diphenyl rings have resulted in amide analogues with improved binding affinity for DAT and selectivity over the serotonin transporter (SERT), highlighting the structural elements essential for this selectivity (Okunola-Bakare et al., 2014).
Thermal Degradation and Analysis Challenges
Studies on the thermal degradation of modafinil and related compounds during gas chromatography-mass spectrometry (GC-MS) analysis revealed the formation of 1,1,2,2-tetraphenylethane (TPE) and its analogs, posing challenges for routine analysis. This degradation pathway, involving the generation of a benzhydrylium ion, underscores the complexity of analyzing such compounds (Dowling et al., 2017).
Vibrational Spectroscopy and Molecular Docking
Vibrational spectroscopic techniques, complemented by density functional theory (DFT) calculations, have been applied to characterize the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. These studies not only provided insights into the molecule's structure and stability but also explored its pharmacokinetic properties and potential inhibition activity against viruses, demonstrating its applicability in antiviral research (Jenepha Mary et al., 2022).
Crystal Structure and Supramolecular Assembly
Research on compounds like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has elucidated their crystal structures, revealing intermolecular interactions that contribute to their supramolecular assembly. Such studies are crucial for understanding the physical properties and potential applications of these compounds in materials science (Saravanan et al., 2016).
Modulation of Monoamine Transporters
Modafinil's action on dopamine and norepinephrine transporters in vivo, and its modulation of these transporters and trace amine activity in vitro, has been a subject of significant interest. These interactions suggest modafinil's complex mechanism of enhancing wakefulness, potentially through its effects on catecholamine transporters in the brain, which could inform the development of novel neuropsychiatric treatments (Madras et al., 2006).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfinyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-12-6-2-1-5-11(12)9-21(20)10-15(19)18-14-8-4-3-7-13(14)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXCGWMSHRPMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)CC(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

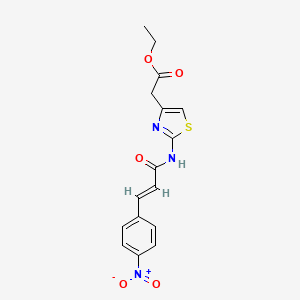
![1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748771.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2748775.png)

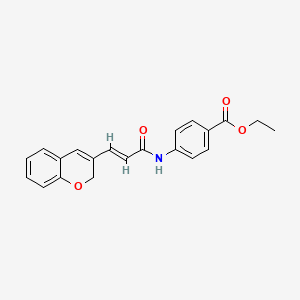
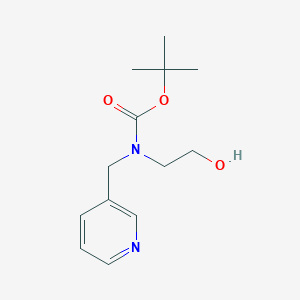

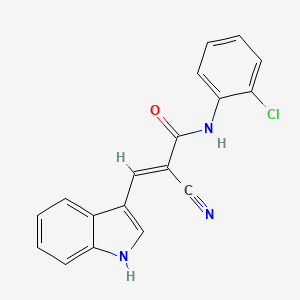
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2748783.png)
![3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2748784.png)
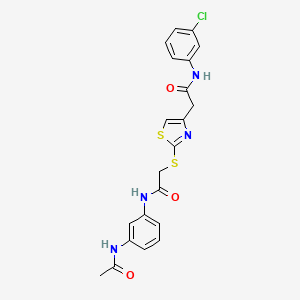

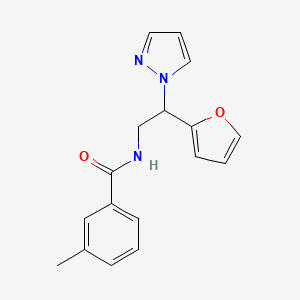
![Methyl 3-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2748791.png)